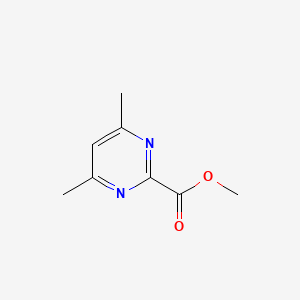

Methyl 4,6-dimethylpyrimidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4,6-dimethylpyrimidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-4-6(2)10-7(9-5)8(11)12-3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQKMZUCPKQXSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,6-dimethylpyrimidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4,6-dimethylpyrimidine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The product is then subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dimethylpyrimidine-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrimidine N-oxides, while reduction can produce various alcohols or amines.

Scientific Research Applications

Medicinal Applications

Methyl 4,6-dimethylpyrimidine-2-carboxylate has shown potential in the development of pharmaceuticals due to its structural similarity to biologically active compounds. It serves as a precursor in synthesizing various derivatives with promising pharmacological activities.

Case Study: Pyrimethanil

Pyrimethanil is derived from this compound and is utilized as a fungicide in agriculture. Its efficacy against a range of fungal pathogens highlights the importance of this compound in crop protection strategies .

Agricultural Applications

The compound plays a crucial role in the formulation of agrochemicals. It is particularly noted for its effectiveness as a mycocide, helping to protect crops from fungal diseases.

Table: Applications of this compound in Agriculture

| Application Type | Target Organisms | Mode of Action | Notes |

|---|---|---|---|

| Fungicide | Various fungal species | Inhibition of fungal growth | Effective against resistant strains |

| Plant Growth Regulator | Crop enhancement | Modulates plant physiological processes | Improves yield and resistance |

Biochemical Applications

In biochemical research, this compound acts as a non-ionic organic buffering agent used in cell cultures. Its pH stability makes it suitable for maintaining optimal conditions for cellular processes .

Research Insights

Recent studies have focused on the synthesis of novel derivatives based on this compound. For example, Biginelli-type pyrimidines have been synthesized using this compound as a key intermediate. These derivatives exhibit diverse pharmacological effects, including antioxidant properties .

Table: Summary of Research Findings on Derivatives

| Compound Type | Biological Activity | IC50 Value (mg/ml) |

|---|---|---|

| Biginelli-type Pyrimidines | Antioxidant | 0.6 |

| Ester derivatives | Antifungal and antibacterial | Varies |

Mechanism of Action

The mechanism by which methyl 4,6-dimethylpyrimidine-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4,6-dimethylpyrimidine-2-carboxylate belongs to a family of pyrimidine carboxylates. Below is a comparative analysis of structurally related compounds, emphasizing substituent effects on physicochemical properties and applications.

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Observations :

Substituent Effects on Polarity :

- Methoxy vs. Methyl : Ethyl 4,6-dimethoxypyrimidine-2-carboxylate exhibits higher polarity due to electron-donating methoxy groups, enhancing solubility in polar solvents compared to methyl-substituted analogs .

- Ester vs. Carboxylic Acid : The methyl ester group in this compound reduces acidity (pKa ~4–5) compared to its carboxylic acid counterpart (pKa ~2–3) .

Regiochemical differences (e.g., 5-carboxylic acid vs. 2-carboxylate) alter hydrogen-bonding capacity and molecular interactions .

Synthetic Utility :

- This compound is a versatile intermediate for reductions (e.g., to alcohols) , whereas ethyl 4,6-dimethoxypyrimidine-2-carboxylate may serve in nucleophilic substitution reactions due to its labile methoxy groups .

Biological Activity

Methyl 4,6-dimethylpyrimidine-2-carboxylate (MDPC) is an organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of MDPC, highlighting its antimicrobial and antiviral properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MDPC is characterized by a pyrimidine ring substituted at the 4 and 6 positions with methyl groups and a carboxylate group at the 2 position. Its molecular formula is , with a molecular weight of approximately 166.18 g/mol. The compound exhibits high solubility in organic solvents and moderate lipophilicity, indicated by Log P values ranging from 1.19 to 2.1, suggesting its ability to permeate biological membranes effectively.

Antimicrobial Activity

Research indicates that MDPC and its derivatives exhibit significant antimicrobial activity. Various studies have explored the effectiveness of MDPC against different strains of bacteria and fungi:

- Bacterial Activity : MDPC has shown promising results against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentrations (MICs) for these bacteria were found to be as low as 16–32 μg/mL, indicating strong antibacterial properties .

- Fungal Activity : While the antifungal activity of MDPC is less pronounced compared to its antibacterial effects, some derivatives have demonstrated moderate efficacy against specific fungal strains .

Antiviral Properties

MDPC has also been investigated for its antiviral potential. Studies suggest that compounds with structural similarities to MDPC can inhibit viral replication pathways by disrupting nucleic acid synthesis or interfering with viral enzyme functions. For instance, certain derivatives have been noted for their ability to inhibit hepatitis B virus (HBV) DNA replication in vitro, highlighting their potential as therapeutic agents against viral infections .

The mechanism by which MDPC exerts its biological effects involves interaction with various molecular targets within cells:

- Enzyme Inhibition : MDPC may act as an inhibitor or modulator of enzymes involved in critical metabolic pathways. This includes interference with the synthesis of nucleotides, which is essential for both bacterial and viral proliferation .

- Cellular Interaction : The compound has been observed to bind to specific receptors or active sites on enzymes, altering their conformation and subsequently modulating their activity. This interaction is crucial for its antimicrobial and antiviral effects.

Case Studies

Several case studies have demonstrated the biological activity of MDPC:

- Antibacterial Efficacy Study : A study conducted on the efficacy of MDPC against S. aureus revealed that at concentrations of 16–32 μg/mL, MDPC effectively inhibited bacterial growth in vitro. The study highlighted the compound's potential application in developing new antibacterial agents .

- Antiviral Activity Research : Another investigation focused on the antiviral properties of pyrimidine derivatives similar to MDPC showed significant inhibition of HBV replication. The results suggested that these compounds could serve as lead structures for antiviral drug development .

- Synthesis and Biological Evaluation : Huang et al. reported a regioselective synthetic route for producing pyrimidine derivatives from MDPC, which were subsequently evaluated for their biological activities. The resulting compounds exhibited enhanced antimicrobial properties compared to their precursors.

Q & A

Q. What are the optimized synthetic routes for Methyl 4,6-dimethylpyrimidine-2-carboxylate, and how is purity ensured?

The compound is synthesized via a multi-step procedure involving condensation and esterification. A representative method includes:

- Reacting 4,6-dimethylpyrimidine-2-carboxylic acid with methanol under acidic conditions.

- Monitoring reaction progress via thin-layer chromatography (TLC).

- Purification via silica gel column chromatography (30% EtOAc/Hexanes), yielding 34% as an off-white solid .

- Purity validation :

- Commercial batches report 95% purity (CAS 27427-89-0) .

Q. How is structural characterization performed for this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Assignments of aromatic protons, methyl esters, and substituents via 1H and 13C NMR .

- Mass Spectrometry (MS) : Confirmation of molecular weight (e.g., m/z 167.2 [M+1]⁺) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and monitor reaction intermediates .

Q. What safety protocols are recommended for handling this compound?

- Use personal protective equipment (PPE): gloves, lab coat, and eye protection.

- Work in a fume hood to avoid inhalation.

- Avoid direct contact; wash thoroughly after handling.

- Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic sites (e.g., carboxylate group).

- Molecular docking : Predict interactions with enzymes or biological targets (e.g., Ki values in low micromolar range for related compounds) .

- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to optimize reaction conditions .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- SHELX software : Refine crystal structures using SHELXL for high-resolution data, especially for hydrogen-bonding patterns .

- Graph set analysis : Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., R₂²(8) patterns) in crystal packing .

- Twinned data refinement : Use SHELXPRO to handle twinning in macromolecular crystals .

Q. How does this compound participate in multi-step syntheses of pharmacologically active compounds?

- Key reactions :

- Applications :

- Intermediate in kinase inhibitor synthesis (e.g., pyrimidine-based scaffolds) .

- Substrate for synthesizing fluorinated analogs via halogenation .

Q. What methodological challenges arise in scaling up the synthesis of this compound?

- Low yields : Optimize stoichiometry and catalyst loading (e.g., use Pd/C for hydrogenation) .

- Purification : Replace column chromatography with recrystallization or continuous flow systems.

- Byproduct analysis : Use LC-MS/MS to trace impurities and adjust reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.